molecular formula C10H11N7O4 B1202469 6-Azido-9- CAS No. 53821-43-5

6-Azido-9-

Cat. No.: B1202469
CAS No.: 53821-43-5
M. Wt: 293.24 g/mol
InChI Key: RPEDALNTACVIFY-VTHZCTBJSA-N
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Description

6-Azido-9- is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of an arabinofuranosyl sugar moiety attached to a purine base with an azido group at the 6-position. It is known for its potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azido-9- typically involves the conversion of 9-β-D-arabinofuranosyladenine (ara-A) to its 6-azido derivative. One common method includes the reaction of ara-A with a chlorinating agent to form 6-chloro-9-β-D-arabinofuranosylpurine, which is then treated with sodium azide to yield 6-Azido-9- .

Industrial Production Methods: While specific industrial production methods for 6-Azido-9- are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 6-Azido-9- undergoes several types of chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

    Reduction: 9-Arabinofuranosyl-6-aminopurine.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Azido-9- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of new therapeutic agents and as a research chemical.

Mechanism of Action

The mechanism of action of 6-Azido-9- involves its conversion to 9-β-D-arabinofuranosyladenine (ara-A) in vivo. Ara-A is then phosphorylated to its active triphosphate form, which inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

    9-β-D-Arabinofuranosyladenine (ara-A): A nucleoside analog with antiviral properties.

    9-β-D-Arabinofuranosylguanine (ara-G): Another nucleoside analog with similar antiviral and anticancer activities.

Uniqueness: 6-Azido-9- is unique due to the presence of the azido group, which can be selectively reduced to an amine, providing a versatile intermediate for further chemical modifications. This structural feature enhances its potential as a prodrug and broadens its applicability in medicinal chemistry .

Properties

CAS No.

53821-43-5

Molecular Formula

C10H11N7O4

Molecular Weight

293.24 g/mol

IUPAC Name

(3R,4S,5R)-2-(6-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H11N7O4/c11-16-15-8-5-9(13-2-12-8)17(3-14-5)10-7(20)6(19)4(1-18)21-10/h2-4,6-7,10,18-20H,1H2/t4-,6-,7-,10?/m1/s1

InChI Key

RPEDALNTACVIFY-VTHZCTBJSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=[N+]=[N-]

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N=[N+]=[N-]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N=[N+]=[N-]

Synonyms

6-AAP nucleoside
9-(beta-D-arabinofuranosyl)-6-azidopurine
9-arabinofuranosyl-6-azidopurine

Origin of Product

United States

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